molecular formula C7H4BrNO B13012966 7-Bromofuro[3,2-b]pyridine

7-Bromofuro[3,2-b]pyridine

Cat. No.: B13012966
M. Wt: 198.02 g/mol
InChI Key: QTAIEEAAGURXFB-UHFFFAOYSA-N
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Description

7-Bromofuro[3,2-b]pyridine is a heterocyclic compound that features a bromine atom attached to a furo[3,2-b]pyridine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromofuro[3,2-b]pyridine typically involves the bromination of furo[3,2-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and selectivity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromofuro[3,2-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For instance, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

7-Bromofuro[3,2-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromofuro[3,2-b]pyridine involves its interaction with specific molecular targets. The bromine atom can form halogen bonds with proteins, enhancing the binding affinity and specificity. Additionally, the furo[3,2-b]pyridine scaffold can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

  • 6-Bromofuro[3,2-b]pyridine
  • Furo[3,2-b]pyridine-2-carbaldehyde
  • Furo[3,2-b]pyridine-5-carboxylic acid

Uniqueness: 7-Bromofuro[3,2-b]pyridine is unique due to the specific position of the bromine atom, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C7H4BrNO

Molecular Weight

198.02 g/mol

IUPAC Name

7-bromofuro[3,2-b]pyridine

InChI

InChI=1S/C7H4BrNO/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H

InChI Key

QTAIEEAAGURXFB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=COC2=C1Br

Origin of Product

United States

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